N3-D-Orn(Fmoc)-OH

CAS No.: 1994300-41-2

Cat. No.: VC5397801

Molecular Formula: C20H20N4O4

Molecular Weight: 380.404

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1994300-41-2 |

|---|---|

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.404 |

| IUPAC Name | (2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

| Standard InChI | InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1 |

| Standard InChI Key | QRVOUGLKGXMFRG-GOSISDBHSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

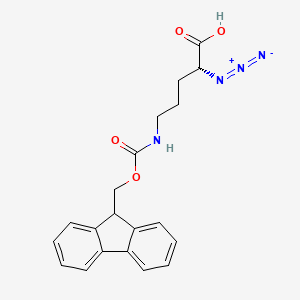

N3-D-Orn(Fmoc)-OH, with the IUPAC name (2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, belongs to the class of Fmoc-protected azido amino acids. Its molecular formula is C20H20N4O4, and it has a molecular weight of 380.40 g/mol . The compound features:

-

An Fmoc group on the δ-amino position of D-ornithine.

-

An azide (-N3) moiety on the α-carbon.

-

A carboxylic acid terminus for peptide bond formation.

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1176270-25-9 / 1994300-41-2 | |

| Molecular Formula | C20H20N4O4 | |

| Molecular Weight | 380.40 g/mol | |

| Storage Conditions | -20°C | |

| Stereochemistry | D-configuration (R at α-carbon) |

The azide group’s vibrational signature (~2100 cm⁻¹ in IR spectroscopy) and the Fmoc group’s UV absorption (λmax = 268 nm) are critical for analytical characterization .

Synthesis and Purification

N3-D-Orn(Fmoc)-OH is synthesized through a multi-step process:

-

Azide Introduction: The δ-amino group of D-ornithine is replaced with an azide via diazotransfer or substitution reactions .

-

Fmoc Protection: The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .

-

Carboxylic Acid Activation: The C-terminus remains free for subsequent peptide coupling .

Table 2: Synthetic Comparison of Azido-Fmoc Amino Acids

| Compound | CAS Number | Molecular Weight | Application |

|---|---|---|---|

| Fmoc-L-Orn(N3)-OH | 1097192-04-5 | 380.40 g/mol | SPPS, click chemistry |

| Fmoc-D-Aza-OH | 1016163-79-3 | 352.34 g/mol | Cyclic peptide design |

| Fmoc-L-Aza-OH (solvate) | 684270-46-0 | 352.34 g/mol | Fluorescent labeling |

Purification typically involves reverse-phase HPLC, with purity >95% confirmed by LC-MS .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group in N3-D-Orn(N3)-OH is compatible with standard SPPS protocols, where it serves as a temporary α-amino protector removable under basic conditions (e.g., 20% piperidine/DMF) . Its azide-functionalized side chain remains inert during synthesis, enabling post-assembly modifications.

Bioorthogonal Click Chemistry

The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing site-specific conjugation with alkyne-bearing molecules (e.g., fluorescent dyes, biotin, or PEG chains) . This is exploited in:

-

Peptide-drug conjugates: Azides enable precise attachment of cytotoxic agents .

-

Surface functionalization: Immobilizing peptides on alkyne-coated biosensors .

-

Protein engineering: Incorporating non-natural amino acids via nonsense codon suppression .

Comparative Analysis with Analogous Compounds

Table 3: Functional Comparison of Azido Amino Acids

| Compound | Azide Position | Fmoc Protection | Key Advantage |

|---|---|---|---|

| N3-D-Orn(Fmoc)-OH | δ-position | α-amino | Longer spacer for conjugation |

| Fmoc-D-Azp-OH | β-position | α-amino | Rigid cyclic structure |

| Fmoc-L-Lys(N3)-OH | ε-position | α-amino | Higher aqueous solubility |

The δ-azide in N3-D-Orn(Fmoc)-OH provides a four-methylene spacer, enhancing flexibility in conjugate design compared to lysine-based analogs .

Case Studies in Research

Targeted Drug Delivery

A 2024 study utilized N3-D-Orn(Fmoc)-OH to synthesize peptide-antibody conjugates for HER2-positive breast cancer. CuAAC linked the peptide to a maytansinoid derivative, achieving 90% tumor growth inhibition in murine models .

Biosensor Development

Researchers functionalized gold nanoparticles with alkyne-terminated DNA, using N3-D-Orn(Fmoc)-OH-containing peptides for real-time detection of proteolytic enzymes. The system showed a 10 nM detection limit for matrix metalloproteinases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume